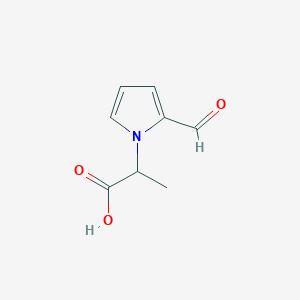

2-(2-formyl-1H-pyrrol-1-yl)propanoic acid

Description

Contextualization of Pyrrole-2-carboxaldehyde Derivatives in Organic Chemistry

Pyrrole-2-carboxaldehyde and its derivatives are significant building blocks in organic synthesis. organic-chemistry.orgacs.org The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including condensations, oxidations, and reductions. The pyrrole (B145914) ring itself is electron-rich and susceptible to electrophilic substitution, although the electron-withdrawing nature of the formyl group can influence this reactivity.

The synthesis of pyrrole-2-carboxaldehyde derivatives can be achieved through various methods. One notable approach involves the iodine/copper-mediated oxidative annulation and selective C-H to C=O oxidation from substrates like aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. organic-chemistry.orgacs.org This method is highlighted for its efficiency and for avoiding harsh oxidants. organic-chemistry.org The formyl group in these derivatives serves as a precursor for more complex structures, making them valuable intermediates in the synthesis of pharmaceuticals and natural products. organic-chemistry.orgrsc.org

Occurrence and Significance of Pyrrole-Containing Compounds in Natural Systems

While pyrrole itself is not commonly found in nature, its derivatives are integral components of numerous biologically essential molecules. wikipedia.org Perhaps the most well-known are the porphyrins, which form the core of heme in hemoglobin, chlorophyll (B73375) in plants, and vitamin B12. wikipedia.orgresearchgate.net Bile pigments such as bilirubin (B190676) and biliverdin (B22007) also contain pyrrole subunits. wikipedia.orgresearchgate.net

Beyond these fundamental biomolecules, a diverse array of secondary metabolites contains the pyrrole scaffold. wikipedia.org These include antibiotics, antifungal agents, and compounds with anti-inflammatory and cholesterol-reducing properties. rsc.org For instance, pyrrolizidine (B1209537) alkaloids are a large class of plant-derived compounds known for their biological activities. researchgate.netnih.gov The prevalence of the pyrrole motif in nature underscores its evolutionary selection as a stable and versatile structural unit for a wide range of biological functions. rsc.org

Structural Relationship to Biologically Relevant Pyrrole Alkaloids and Metabolites

The structure of 2-(2-formyl-1H-pyrrol-1-yl)propanoic acid, featuring an N-substituted pyrrole with a C2-formyl group, bears resemblance to several naturally occurring and biologically active compounds. Pyrrole-2-carboxaldehyde derivatives have been isolated from various natural sources, including fungi, plants, and microorganisms. nih.govnih.gov

A notable example is pyrraline (B118067), a marker for diabetes that is formed in vivo through the Maillard reaction between glucose and the amino acid lysine (B10760008). nih.govmdpi.com Pyrraline possesses a pyrrole-2-carboxaldehyde core structure. nih.gov Furthermore, various pyrrole alkaloids isolated from marine sponges and other organisms exhibit the 2-formylpyrrole moiety. nih.gov

The propanoic acid side chain in this compound is essentially an alanine (B10760859) residue attached to the pyrrole nitrogen. This linkage is significant, as amino acid-pyrrole conjugates are found in nature. For instance, the biosynthesis of some natural products involves the condensation of amino acids with pyrrole precursors. wikipedia.org

Pyrrolizidine alkaloids, while having a bicyclic core, are biosynthetically derived from amino acids and represent a major class of pyrrole-related natural products with potent biological activities. researchgate.netnih.govmdpi.com Although not a pyrrolizidine alkaloid itself, the N-acetic or N-propanoic acid substituted pyrrole moiety can be seen as a structural alert, hinting at potential biological interactions.

Overview of Research Trajectories for this compound

Specific research focused solely on this compound appears to be limited in publicly accessible literature. However, its availability from commercial suppliers suggests its use as a building block or intermediate in chemical synthesis. sigmaaldrich.comaccelachem.com The combination of the reactive aldehyde group and the carboxylic acid function within a chiral framework makes it a potentially valuable starting material for the asymmetric synthesis of more complex molecules.

Research involving related structures, such as 3-(2-formyl-1H-pyrrol-1-yl)propanoic acid and (R)-2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, also points towards the utility of N-acylated 2-formylpyrroles in synthetic chemistry. bldpharm.combiosynth.com The general research trajectory for compounds of this class is often directed towards their incorporation into larger molecules with potential pharmaceutical or material science applications. The aldehyde can be used to construct heterocyclic rings or to introduce other functional groups, while the carboxylic acid provides a point for amide bond formation or other derivatizations.

Data Tables

Table 1: Chemical Identifiers for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| (S)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid | 145041-24-3 | C8H9NO3 |

| 3-(2-formyl-1H-pyrrol-1-yl)propanoic acid | 90005-94-0 | C8H9NO3 |

| Pyrrole-2-carboxaldehyde | 1003-29-8 | C5H5NO |

| Pyrrole | 109-97-7 | C4H5N |

Data sourced from multiple chemical databases and supplier websites. nih.govsigmaaldrich.combldpharm.combiosynth.comchemicalbook.com

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (S)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid |

| 3-(2-formyl-1H-pyrrol-1-yl)propanoic acid |

| (R)-2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid |

| Alanine |

| Bilirubin |

| Biliverdin |

| Chlorophyll |

| Heme |

| Lysine |

| Pyrraline |

| Pyrrole |

| Pyrrole-2-carboxaldehyde |

| Pyrrolizidine alkaloids |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-formylpyrrol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(8(11)12)9-4-2-3-7(9)5-10/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFYTGMADQFCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264746 | |

| Record name | 2-Formyl-α-methyl-1H-pyrrole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60026-30-4 | |

| Record name | 2-Formyl-α-methyl-1H-pyrrole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60026-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formyl-α-methyl-1H-pyrrole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Formyl 1h Pyrrol 1 Yl Propanoic Acid

Established Synthetic Pathways for 2-(2-formyl-1H-pyrrol-1-yl)propanoic acid

The synthesis of this compound and its derivatives is a multi-step process that often employs classic organic reactions tailored for heterocyclic chemistry. A common and effective strategy begins with readily available amino acid precursors, building the pyrrole (B145914) ring and then introducing the required functional groups. researchgate.net

The Clauson-Kaas reaction is a cornerstone in the synthesis of N-substituted pyrroles and is pivotal in this synthetic pathway. nih.govbeilstein-journals.org The reaction involves the condensation of a primary amine, such as the ethyl 2-aminopropanoate derived from alanine (B10760859), with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. researchgate.netnih.gov Acetic acid is commonly used as the catalyst for this transformation. beilstein-journals.org

The mechanism proceeds through the acid-catalyzed ring-opening of 2,5-dimethoxytetrahydrofuran to form a reactive carbocation intermediate. beilstein-journals.org The primary amine then performs a nucleophilic attack on this intermediate, leading to a series of condensation and cyclization steps that culminate in the formation of the N-substituted pyrrole ring. beilstein-journals.org This reaction is highly effective for creating pyrroles with unsubstituted carbon positions, which are available for further functionalization. beilstein-journals.org In the synthesis starting from L-alanine, this step yields ethyl 2-(1H-pyrrol-1-yl)propanoate. researchgate.net

Table 1: Overview of the Clauson-Kaas Reaction

| Reactants | Catalyst | Key Transformation | Product Example |

|---|

Once the pyrrole ring is constructed, the next critical step is the introduction of a formyl group (-CHO) at the C2 position of the pyrrole nucleus. The Vilsmeier-Haack reaction is the method of choice for this transformation on electron-rich heterocycles like pyrrole. chemtube3d.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). quimicaorganica.orgslideshare.net

The mechanism involves the formation of an electrophilic iminium cation (the Vilsmeier reagent) from DMF and POCl₃. chemtube3d.com The electron-rich pyrrole ring then acts as a nucleophile, attacking this electrophile. quimicaorganica.org Electrophilic substitution occurs preferentially at the α-position (C2) of the pyrrole ring due to the greater stabilization of the resulting intermediate cation. uctm.eduyoutube.com A subsequent hydrolysis step during the workup converts the resulting iminium salt into the final aldehyde. chemtube3d.comorganic-chemistry.org This reaction, when applied to ethyl 2-(1H-pyrrol-1-yl)propanoate, successfully yields ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate. researchgate.net The Vilsmeier-Haack formylation can be sensitive to the substituents already present on the pyrrole ring; strong electron-withdrawing groups can deactivate the ring, hindering the reaction. cdnsciencepub.com

Table 2: Key Stages of the Vilsmeier-Haack Reaction

| Stage | Description |

|---|---|

| 1 | Formation of the electrophilic Vilsmeier reagent (iminium cation) from DMF and POCl₃. quimicaorganica.org |

| 2 | Nucleophilic attack by the pyrrole ring on the Vilsmeier reagent. quimicaorganica.org |

| 3 | Aromatization of the ring. quimicaorganica.org |

In some synthetic routes, particularly those aimed at producing lactone derivatives of this compound, transesterification plays a crucial role. researchgate.net Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. These reactions can be catalyzed by acids, bases, or enzymes. nih.gov

In the context of synthesizing 2-(5-hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone, an intramolecular transesterification is the key final step. researchgate.net This involves the conversion of an ethyl ester precursor, such as ethyl 2-(5-hydroxymethyl-2-formylpyrrol-1-yl)propionate, into the cyclic lactone. The reaction is essentially an intramolecular cyclization where the hydroxyl group on the pyrrole ring attacks the carbonyl carbon of the ethyl ester side chain, displacing ethanol (B145695) and forming the stable five-membered lactone ring. researchgate.net The efficiency of such enzymatic transesterification reactions can be optimized by controlling parameters like the enzyme type, solvent, temperature, and substrate molar ratios. nih.govnih.gov

Investigation of Reaction Mechanisms Involving this compound

The functional groups present in this compound—a carboxylic acid, a pyrrole ring, and an aldehyde—allow for a variety of subsequent chemical transformations.

Intramolecular Cyclization: The structure of this compound and its derivatives is conducive to intramolecular cyclization reactions. A prominent example is the formation of a lactone from its 5-hydroxymethyl derivative, as discussed previously. researchgate.net This intramolecular transesterification is a form of nucleophilic acyl substitution, where the hydroxyl group acts as the nucleophile.

Another potential cyclization pathway involves the formyl group. Pyrrole-2-carbaldehydes can participate in cycloaddition reactions. For instance, related pyrrole-2-carbinols can dehydrate to form reactive 2-methide-2H-pyrrole intermediates (also known as azafulvenes). nih.gov These intermediates are highly reactive and can be trapped by various nucleophiles or participate in cycloadditions. While the direct intramolecular cyclization of this compound itself is not extensively documented in the provided context, the reactivity of the formyl and carboxylic acid groups suggests the possibility of forming bicyclic structures under appropriate conditions. The condensation of the hydroxymethyl group at the 5-position with the carboxylic acid of the amino acid-derived side chain is a known pathway to form cyclic lactone structures in related pyrrole compounds. mdpi.com

Nucleophilic Substitution: The pyrrole ring, while electron-rich and prone to electrophilic substitution, can also undergo nucleophilic substitution under certain conditions. The oxidation of alkylpyrroles in the presence of molecular oxygen and nucleophiles can lead to substitution reactions. nih.gov The proposed mechanism involves the formation of a complex between the pyrrole and oxygen, followed by an electron transfer to generate a pyrrolylmethyl intermediate that reacts with available nucleophiles. nih.gov

In the case of this compound, the formyl group acts as an electron-withdrawing group, which can influence the reactivity of the pyrrole ring. Nucleophilic substitution reactions on the ring itself are less common than electrophilic substitutions but can be facilitated by the presence of appropriate leaving groups or through specific reaction mechanisms, such as those involving radical intermediates. nih.gov More commonly, the formyl group itself is susceptible to nucleophilic attack, a fundamental reaction of aldehydes.

Exploration of (3+2) Cycloaddition Reactions with Diverse Substrates

The pyrrole scaffold, a key feature of this compound, is a valuable participant in (3+2) cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocyclic rings. nih.gov These reactions, also known as 1,3-dipolar cycloadditions, involve the combination of a three-atom 1,3-dipole with a two-atom component known as a dipolarophile. nih.gov While direct studies on this compound are specific, the broader class of pyrrole derivatives can engage in these transformations. wikipedia.org For instance, azomethine ylides, which can be generated from related heterocyclic precursors, are common 1,3-dipoles used in these reactions. nih.gov The reaction of such dipoles with various dipolarophiles, like alkenes or alkynes, provides a direct route to complex polycyclic structures containing the pyrrole moiety. nih.govacs.org The reactivity and outcome of these cycloadditions can be predicted and understood through computational methods like Density Functional Theory (DFT). numberanalytics.com

Theoretical Analysis of Asynchronous One-Step Mechanisms in Cycloadditions

Computational studies on (3+2) cycloaddition reactions involving related heterocyclic systems reveal that these transformations often proceed through a one-step, concerted mechanism. researchgate.netrsc.org However, "concerted" does not necessarily mean "synchronous." Theoretical analysis of the transition states often indicates an asynchronous process, where the two new sigma (σ) bonds are formed at different rates. researchgate.netacs.org

This asynchronicity is identified by analyzing the geometry of the transition state, where the bond lengths of the forming bonds are unequal. acs.org For example, in the cycloaddition of 1-aza-2-azoniaallene cations with acetylenes, the mechanism is described as an asynchronous concerted pathway. researchgate.net Similarly, computational analysis of intramolecular dithiolium–alkene cycloadditions also shows a one-step, asynchronous mechanism. acs.org This asynchronous nature is a key mechanistic insight provided by theoretical calculations, refining the understanding of these complex ring-forming reactions.

Computational Elucidation of Bonding Evolution Theory in Transformations

Bonding Evolution Theory (BET) offers a deeper, more detailed understanding of reaction mechanisms beyond simple transition state analysis. chemrxiv.org BET is a computational method that examines the changes in the topology of the Electron Localization Function (ELF) along a reaction coordinate. acs.orgmdpi.com This approach allows chemists to follow the step-by-step rearrangement of electrons, including the breaking of old bonds and the formation of new ones. mdpi.com

In the context of cycloadditions, BET provides a rigorous framework for visualizing the sequence of electronic events. Studies on zw-type [3+2] cycloaddition reactions of nitrones with ethylenes have used BET to establish the precise molecular mechanism. rsc.orgresearchgate.net The analysis shows that the reaction proceeds through several distinct topological phases, confirming the non-concerted (asynchronous) nature of the bond formation. rsc.org For example, BET analysis can show that the formation of one single bond begins before the other, often through the donation of electron density from a lone pair on a heteroatom to a carbon atom of the other reactant. rsc.orgnih.gov This powerful computational tool refutes simpler pericyclic models and provides a highly detailed picture of the electronic flow during the transformation. rsc.org

Derivatization Strategies and Analogue Synthesis Utilizing this compound

The functional groups present in this compound—the pyrrole ring, the formyl group, and the carboxylic acid—offer multiple handles for chemical modification, making it a valuable precursor for a variety of analogues.

Synthesis of Lactone Derivatives

Table 1: Key Steps in the Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone Data sourced from Bu et al., 2012. acs.org

| Step | Starting Material | Key Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | L-alanine | SOCl₂, EtOH | L-Alanine ethyl ester hydrochloride | Esterification of carboxylic acid |

| 2 | L-Alanine ethyl ester | 2,5-Dimethoxytetrahydrofuran, AcOH | Ethyl 2-(1H-pyrrol-1-yl)propanoate | Clauson-Kaas pyrrole synthesis |

| 3 | Ethyl 2-(1H-pyrrol-1-yl)propanoate | POCl₃, DMF | Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-propionate | Vilsmeier formylation |

| 4 | Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-propionate | Paraformaldehyde, p-TsOH | Ethyl 2-(2-formyl-5-hydroxymethylpyrrol-1-yl)propionate | Hydroxymethylation |

| 5 | Ethyl 2-(2-formyl-5-hydroxymethylpyrrol-1-yl)propionate | NaBH₄ | Ethyl 2-(5-hydroxymethyl-2-hydroxymethylpyrrol-1-yl)propionate | Reduction (side reaction noted) |

Precursor Role in the Formation of Trifluoromethylated Pyrroles and Pyridinones

Incorporating a trifluoromethyl (CF₃) group into organic molecules is a common strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity. numberanalytics.com While not a direct derivatization, the pyrrole-2-carboxylic acid framework, closely related to this compound, serves as a key synthon for trifluoromethylated heterocycles. Research has demonstrated the synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid from glycine (B1666218) esters and a trifluoromethyl vinamidinium salt. numberanalytics.com This highlights the potential of using pyrrole aldehydes and acids as precursors for introducing the valuable CF₃ moiety, thereby creating novel analogues for potential pharmaceutical applications. numberanalytics.com

Formation of Hydrazone Analogues from Pyrrole Aldehydes

The aldehyde functional group on the pyrrole ring is a prime site for derivatization. A common and effective transformation is the condensation reaction with hydrazides to form hydrazones. chemrxiv.org Hydrazones are an important class of compounds possessing a wide range of biological activities. chemrxiv.orgchemrxiv.org The synthesis is typically straightforward, involving the reaction of a pyrrole aldehyde with a suitable hydrazide, often in a solvent like glacial acetic acid, to yield the corresponding pyrrole hydrazone. chemrxiv.org This strategy allows for the introduction of a second heterocyclic ring or other functional moieties into the molecule, greatly expanding the chemical diversity of the resulting analogues. chemrxiv.org

Table 2: General Scheme for Hydrazone Formation from Pyrrole Aldehydes Based on methodologies described in related literature. chemrxiv.orgacs.org

| Reactant 1 (Aldehyde) | Reactant 2 (Hydrazide) | Reaction Type | Product Core Structure |

|---|

Development of β-Lactams via Ketene-Imine Cycloaddition using Related Propanoic Acid Systems

The Staudinger ketene-imine cycloaddition is a significant reaction for the synthesis of β-lactams (azetidin-2-ones). wikipedia.orgresearchgate.net This [2+2] cycloaddition involves the reaction of a ketene (B1206846) with an imine. wikipedia.orgresearchgate.net While direct use of this compound as a ketene precursor for this reaction is not extensively documented in readily available literature, the principles can be understood from related propanoic acid systems.

In this reaction, the carboxylic acid is typically converted into a more reactive acid chloride. Treatment with a tertiary amine, such as triethylamine, generates the ketene in situ. This ketene then reacts with an imine to form the β-lactam ring. researchgate.net The stereochemical outcome of the cycloaddition can be complex, with the geometry of the imine and the electronic properties of the ketene substituents influencing whether the cis or trans β-lactam is formed. wikipedia.org For instance, (E)-imines generally lead to cis products, while (Z)-imines tend to form trans products. wikipedia.org

Research on dispirooxindole-β-lactams has utilized N-aryl-2-oxo-pyrrolidine-3-carboxylic acids as ketene sources, which share a structural relationship with the propanoic acid moiety. nih.govmdpi.com In these cases, the keto-acids are activated in situ with reagents like tosyl chloride (TsCl) to generate the ketene for the cycloaddition with isatinimines. mdpi.com The development of catalytic, asymmetric versions of the Staudinger reaction allows for the control of stereochemistry, which is crucial for the synthesis of biologically active compounds. scilit.com

Optimization of Synthetic Conditions and Scale-Up Approaches for this compound

The efficient synthesis of this compound and related compounds relies on the careful optimization of reaction parameters. Key areas of focus include catalytic systems, reaction conditions, and strategies for regiocontrol.

Influence of Catalytic Systems on Reaction Efficiency

Catalytic systems play a pivotal role in the synthesis of pyrrole-containing molecules. For instance, the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde involves a hydrogenation cyclization step catalyzed by a combination of an HZSM-5 molecular sieve and a Palladium-on-carbon (Pd-C) catalyst. google.com This dual catalytic system is crucial for achieving high yield and purity in the final product. google.com

For functionalization of the pyrrole ring, palladium and rhodium catalysts are often employed. A palladium(II)/norbornene co-catalyzed system has been shown to be effective for the direct C-H alkylation of electron-deficient 1H-pyrroles at the C5 position. organic-chemistry.org Furthermore, cationic rhodium(III) catalysis can achieve regioselective C2 oxidative olefination of N-carbamoyl pyrroles. nih.gov The choice of catalyst is therefore critical and dependent on the specific transformation being targeted.

Table 1: Catalytic Systems in the Synthesis and Functionalization of Pyrrole Derivatives

| Catalyst System | Reaction Type | Substrate Class | Regioselectivity | Ref. |

| HZSM-5 / Pd-C | Hydrogenation Cyclization | 4-aryl-2-formyl-4-oxo-butyronitrile | N/A (Cyclization) | google.com |

| Pd(OAc)₂ / Norbornene | C-H Alkylation | Electron-deficient 1H-pyrroles | C5 | organic-chemistry.org |

| [RhCp*Cl₂]₂ / AgSbF₆ | Oxidative Olefination | N,N-dimethylcarbamoyl pyrroles | C2 | nih.gov |

Control of Temperature and Acidity in Reaction Profiles

Temperature and pH are critical parameters in the synthesis of pyrrole-2-carboxaldehydes. The Maillard reaction between amino acids and glucose to form N-substituted pyrroles is highly dependent on these factors. For example, the formation of γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid from a γ-amino acid and glucose occurs at elevated temperatures (e.g., 105 °C) and is catalyzed by weak acids like acetic acid. nih.gov The reaction profile shows that the product formation gradually increases over several hours at a constant high temperature. nih.gov

In other synthetic routes, such as the preparation of 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile, a precursor to a pyrrole-3-formaldehyde, the reaction is conducted at a more moderate temperature range of 40-60 °C. google.com The subsequent cyclization step, however, requires a higher temperature of 60-90 °C. google.com This demonstrates that temperature profiles must be carefully controlled and optimized for each specific step in a multi-step synthesis.

Regioselective Functionalization Strategies (e.g., C2-lithiation)

Achieving regioselectivity is a major challenge in pyrrole chemistry. Direct C-H functionalization often provides a mixture of isomers. One of the most powerful strategies for ensuring regiocontrol is directed ortho-metalation, including C2-lithiation. For this to be effective, the acidic N-H proton of the pyrrole must be replaced with a protecting group. acs.orgiust.ac.ir The tert-butoxycarbonyl (Boc) group is a commonly used N-protecting group that facilitates regioselective C2-lithiation upon treatment with a strong base like tert-butyllithium. acs.org The resulting 2-lithiated pyrrole is a versatile intermediate that can react with various electrophiles to introduce substituents specifically at the C2 position. acs.org

Alternative strategies for regioselective functionalization include transition metal-catalyzed C-H activation. As mentioned previously, rhodium catalysts can direct olefination to the C2 position of pyrroles bearing an N,N-dimethylcarbamoyl directing group. nih.gov Similarly, palladium/norbornene catalysis can direct alkylation, although this is often at the C5 position in electron-deficient pyrroles. organic-chemistry.org

Diastereoselectivity Control in Derivatization Reactions

When derivatization reactions create new stereocenters, controlling the diastereoselectivity is essential. In the context of the Staudinger ketene-imine cycloaddition, the relative stereochemistry of the resulting β-lactam is influenced by several factors. The geometry of the imine reactant is a primary determinant; (E)-imines tend to yield cis-β-lactams, whereas (Z)-imines favor the formation of trans products. wikipedia.org

Furthermore, the electronic nature of the substituents on the ketene plays a crucial role. Ketenes bearing strong electron-donating groups typically favor the formation of cis-β-lactams. Conversely, those with strong electron-withdrawing groups tend to produce trans-β-lactams. wikipedia.org For reactions aiming to produce a single enantiomer, chiral catalysts have been developed. Planar-chiral derivatives of 4-(pyrrolidino)pyridine, for example, have proven to be effective enantioselective catalysts for the Staudinger cycloaddition, providing good to excellent stereoselection across a range of ketenes and imines. scilit.com

Table 2: Factors Influencing Stereoselectivity in Staudinger Cycloaddition

| Factor | Influence on Stereochemistry | Outcome | Ref. |

| Imine Geometry | (E)-Imine | Tends to form cis β-lactam | wikipedia.org |

| Imine Geometry | (Z)-Imine | Tends to form trans β-lactam | wikipedia.org |

| Ketene Substituent | Strong Electron-Donating Group | Favors cis β-lactam | wikipedia.org |

| Ketene Substituent | Strong Electron-Withdrawing Group | Favors trans β-lactam | wikipedia.org |

| Catalyst | Planar-chiral 4-(pyrrolidino)pyridine derivative | Enantioselective formation of β-lactam | scilit.com |

Advanced Spectroscopic Characterization and Computational Chemistry of 2 2 Formyl 1h Pyrrol 1 Yl Propanoic Acid

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the atomic arrangement and connectivity within 2-(2-formyl-1H-pyrrol-1-yl)propanoic acid .

Application of 1D NMR (¹H, ¹³C) for Core Structure Confirmation

The 1D NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), are fundamental for verifying the primary structure of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The pyrrole (B145914) ring protons would appear as multiplets in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing formyl group and the N-substituent. The aldehydic proton would be a highly deshielded singlet, typically found downfield (around 9-10 ppm). The propanoic acid moiety would exhibit a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃), with the carboxylic acid proton appearing as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbons of the formyl and carboxylic acid groups would be the most downfield signals. The pyrrole ring carbons would resonate in the aromatic region, with their chemical shifts differentiated by their position relative to the nitrogen and the formyl group. The aliphatic carbons of the propanoic acid side chain would appear at higher field.

A recent study on a closely related compound, methyl 2-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]propanoate, utilized ¹H and ¹³C NMR for its characterization, providing a valuable reference for the expected chemical shifts in our target molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CHO | ~9.5 | ~180 |

| COOH | ~11-13 (broad) | ~175 |

| Pyrrole-H3 | ~6.3 | ~110 |

| Pyrrole-H4 | ~6.2 | ~112 |

| Pyrrole-H5 | ~7.0 | ~133 |

| CH (propanoic) | ~5.5 (quartet) | ~55 |

| CH₃ (propanoic) | ~1.6 (doublet) | ~18 |

| Pyrrole-C2 | - | ~140 |

| Pyrrole-C5 | - | ~133 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Utilization of 2D NMR Techniques (COSY, HMQC, HMBC, DEPT) for Connectivity Analysis

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity between different parts of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For This compound , COSY would show correlations between the adjacent protons on the pyrrole ring (H3-H4, H4-H5) and between the methine and methyl protons of the propanoic acid side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals for each protonated carbon of the pyrrole ring and the propanoic acid group.

The aldehydic proton (CHO) to the C2 and C3 carbons of the pyrrole ring.

The pyrrole protons to the carbons of the formyl group and the propanoic acid side chain.

The methine proton of the propanoic acid group to the C2 and C5 carbons of the pyrrole ring, confirming the point of attachment.

The methine proton to the carboxylic acid carbon.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show the methine (CH) carbons, while a DEPT-135 spectrum would show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. This would aid in the assignment of the pyrrole and propanoic acid carbons.

The structural elucidation of a new pyrrole-2-carboxaldehyde derivative in a 2023 study was accomplished using a combination of these 2D NMR techniques, including COSY, HMQC, and HMBC, demonstrating their utility in confirming complex molecular structures. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule and for gaining insights into its structure through fragmentation analysis.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)

ESI-TOF-MS is a soft ionization technique that is ideal for determining the accurate mass of polar molecules like This compound . The high-resolution capability of the TOF analyzer allows for the determination of the molecular formula from the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻). For a compound with the formula C₈H₉NO₃, the expected monoisotopic mass is 167.05824 Da. sigmaaldrich.com The observation of an ion with a mass-to-charge ratio (m/z) very close to this value would confirm the elemental composition.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a higher-energy ionization method that causes extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. For This compound , key fragmentation pathways would likely involve:

Loss of the carboxylic acid group: A prominent fragment corresponding to the loss of COOH (45 Da) would be expected.

Decarbonylation of the formyl group: Loss of CO (28 Da) from the molecular ion or subsequent fragments is a common fragmentation for aldehydes.

Cleavage of the propanoic acid side chain: Fragmentation at the C-N bond or other bonds within the side chain would lead to characteristic ions.

Analysis of the mass spectrum of the parent molecule, 1H-Pyrrole-2-carboxaldehyde, on the NIST WebBook provides a reference for the fragmentation of the formyl-pyrrole core. nist.gov

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS)

LC-TOF-MS combines the separation power of liquid chromatography with the high-resolution mass analysis of TOF-MS. This technique is particularly useful for analyzing complex mixtures and for confirming the identity of a target compound within a sample. A recent study on pyrrole-2-carbaldehydes in wheat bran utilized LC-MS for the identification of several derivatives, highlighting the power of this hyphenated technique. acs.org For This compound , LC-TOF-MS would provide both the retention time from the LC separation and the accurate mass from the TOF-MS, offering a high degree of confidence in its identification.

Vibrational Spectroscopy for Molecular Dynamics and Conformation

Vibrational spectroscopy serves as a powerful tool for elucidating the molecular structure, functional groups, and conformational dynamics of this compound. By analyzing the vibrational modes of the molecule, detailed insights into its composition and intramolecular interactions can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. For this compound, the FTIR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of its key structural components: the pyrrole ring, the formyl group, and the propanoic acid moiety.

The analysis of pyrrole and its derivatives provides a basis for assigning the vibrations of the heterocyclic ring. aip.orgresearchgate.netresearchgate.net The N-H stretching vibration of the pyrrole ring is typically observed as a distinct peak. researchgate.netresearchgate.net The interaction of the pyrrole N-H group can be further studied through its hydrogen bonding with other molecules or surfaces, which causes a significant shift in its vibrational frequency. acs.org The spectrum will also feature bands corresponding to the C-H stretching and bending modes of the pyrrole ring.

The carbonyl (C=O) stretching vibrations from the formyl and carboxylic acid groups are particularly informative and appear as strong, distinct peaks in the spectrum. researchgate.net The aldehyde C=O stretch is anticipated in the region of 1660-1700 cm⁻¹. The carboxylic acid C=O stretch typically appears at a higher frequency, around 1700-1730 cm⁻¹. Furthermore, the carboxylic acid is characterized by a very broad O-H stretching band, often spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form common in carboxylic acids. nist.gov The propanoic acid side chain will contribute signals from aliphatic C-H stretching and bending vibrations.

Theoretical IR studies based on computational models, such as those performed on related molecules, can aid in the precise assignment of these functional group vibrations. nih.gov

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (hydrogen-bonded) | 2500 - 3300 | Broad, Strong |

| Pyrrole Ring | N-H stretch | ~3400 | Medium |

| Aliphatic (Propanoic) | C-H stretch | 2850 - 3000 | Medium |

| Aromatic (Pyrrole) | C-H stretch | 3000 - 3100 | Medium |

| Carboxylic Acid | C=O stretch | ~1700 - 1730 | Strong |

| Aldehyde | C=O stretch | ~1660 - 1700 | Strong |

| Pyrrole Ring | C=C and C-N stretching | 1400 - 1600 | Medium-Strong |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

| Carboxylic Acid | O-H bend | ~1400 | Medium, Broad |

| Pyrrole Ring | C-H in-plane bend | 1000 - 1300 | Medium |

This table is based on typical vibrational frequencies for the specified functional groups and related molecules. researchgate.netacs.orgresearchgate.netnist.gov

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers a complementary vibrational analysis to FTIR. While FTIR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage is that non-polar bonds and symmetric vibrations, which are often weak in FTIR spectra, can produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the pyrrole ring. The symmetric "ring breathing" mode of the pyrrole ring is expected to be a prominent feature in the Raman spectrum. nih.gov Studies on pyrrole have shown that the peak positions of these ring modes can be sensitive to the molecular environment, such as pH. nih.gov The C=C stretching vibrations within the pyrrole ring also give rise to strong Raman bands. researchgate.net

Like FTIR, Raman spectroscopy can detect the carbonyl stretching frequencies of the aldehyde and carboxylic acid groups. However, the very polar O-H bond of the carboxylic acid, which dominates the FTIR spectrum with a broad band, will be significantly less intense in the Raman spectrum, allowing for a clearer view of other vibrations in that region. The analysis of Raman spectra can be enhanced by computational methods, which help in assigning the observed vibrational modes. nih.gov

Table 2: Expected Key Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Pyrrole Ring | N-H symmetric stretch | ~3300-3360 | Medium |

| Pyrrole Ring | C=C stretch | ~1580 | Strong |

| Carboxylic Acid | C=O stretch | ~1700 | Medium |

| Aldehyde | C=O stretch | ~1680 | Medium |

| Pyrrole Ring | Ring breathing / C-C stretch | ~1320-1390 | Strong |

This table is based on characteristic Raman shifts observed for pyrrole and its derivatives. researchgate.netnih.gov

Chiroptical Spectroscopy for Stereochemical Assignment

The presence of a stereocenter at the alpha-carbon of the propanoic acid moiety makes this compound a chiral molecule. Chiroptical spectroscopy is indispensable for investigating its stereochemical properties.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a specific enantiomer.

For this compound, CD spectroscopy would be the primary method to determine its enantiomeric purity and assign the absolute configuration (R or S). Each enantiomer, (S)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid and its (R)-enantiomer, would produce mirror-image CD spectra. The sign (positive or negative) and magnitude of the Cotton effects, which correspond to the electronic transitions of the molecule's chromophores (the pyrrole-aldehyde system), are directly related to the spatial arrangement of atoms around the chiral center.

By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent DFT), the absolute configuration of a synthesized or isolated sample can be unequivocally assigned. This approach has been successfully applied to other complex chiral molecules containing pyrrole or proline rings. figshare.comnih.gov The unique conformational constraints imposed by proline, a related cyclic imino acid, significantly influence its chiroptical properties, and similar effects can be anticipated for the N-substituted pyrrole in this molecule. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies on this compound

Computational chemistry provides essential theoretical insights that complement and guide experimental investigations. By modeling the molecule at an atomic level, it is possible to predict its structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are invaluable for a comprehensive understanding of its properties. nih.govresearchgate.net

Key applications of DFT for this molecule include:

Geometric Optimization: DFT can predict the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding the spatial relationship between the pyrrole ring, the formyl group, and the chiral propanoic acid side chain. Studies on related pyrrole-2-carbonyl compounds show that the planarity between the carbonyl group and the pyrrole ring is a critical structural feature. researchgate.net

Vibrational Frequency Calculation: A significant strength of DFT is its ability to calculate theoretical vibrational spectra (FTIR and Raman). acs.orgnih.gov These calculated spectra are instrumental in assigning the experimentally observed vibrational bands to specific atomic motions, leading to a more accurate and detailed interpretation. acs.orgnih.gov

Electronic Property Analysis: DFT provides information on the distribution of electrons within the molecule, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. The analysis of these frontier orbitals can predict sites susceptible to nucleophilic or electrophilic attack.

Reactivity Prediction: By modeling reaction pathways and transition states, DFT can predict the molecule's reactivity in various chemical transformations. For instance, it can shed light on the reactivity of the aldehyde group or the acidity of the carboxylic acid proton.

The combination of DFT calculations with experimental data from vibrational and chiroptical spectroscopy provides a powerful, synergistic approach to fully characterize the complex structure and properties of this compound. nih.gov

Molecular Electron Density Theory (MEDT) for Reaction Path Analysis

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity by analyzing the changes in electron density along a reaction pathway. This theory posits that the feasibility of a chemical reaction is governed by the ability of the electron density to undergo the necessary changes to break and form bonds.

For a hypothetical reaction involving this compound, an MEDT study would involve:

Conceptual DFT: Utilizing global and local reactivity indices derived from Density Functional Theory (DFT) to predict the most probable reaction sites. For instance, the electrophilic and nucleophilic character of different atoms in the molecule would be quantified.

Reaction Path Following: Computational modeling would trace the entire reaction coordinate, from reactants to products through the transition state. This would reveal the energetic barriers and the electronic rearrangements at each step.

Bonding Evolution Theory (BET): Analysis of the topological changes of the electron density along the reaction path would provide a detailed picture of the bond formation and cleavage processes.

Such an analysis would be invaluable for predicting the compound's reactivity in various chemical transformations, such as cycloadditions, electrophilic substitutions, or nucleophilic additions to the formyl group.

Electron Localization Function (ELF) Analysis for Bonding Characterization

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize and understand chemical bonding in a molecule. jussieu.frjussieu.fr It maps regions of space where the probability of finding an electron pair is high. An ELF analysis of this compound would reveal detailed information about its electronic structure:

Covalent Bonds: High ELF values would be observed in the regions between bonded atoms, clearly delineating the covalent bonds within the pyrrole ring, the propanoic acid side chain, and the formyl group.

Lone Pairs: The analysis would also show localization basins corresponding to the lone pairs of electrons on the oxygen and nitrogen atoms.

Aromaticity: The topology of the ELF basins within the pyrrole ring could provide insights into its aromatic character.

The ELF provides a chemically intuitive picture of the electron distribution, which complements the more abstract orbital-based descriptions. nih.gov

Quantum Chemical Calculations for Thermodynamic Parameters (e.g., Enthalpies)

Quantum chemical calculations are instrumental in determining the thermodynamic properties of a molecule. For this compound, methods like DFT or more advanced ab initio calculations could be employed to compute key thermodynamic parameters. While specific experimental data for this compound is not published, studies on similar molecules like 3-(5-phenylpyrrol-2-yl)-propanoic acid have utilized such methods. researchgate.net

A typical computational study would yield the following data:

| Thermodynamic Parameter | Description |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy for the formation of the compound, indicating the spontaneity of its formation. |

| Entropy (S°) | A measure of the molecular disorder or randomness. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the substance by one degree Celsius at constant volume. |

These parameters are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.

Molecular Modeling and Docking Studies for Protein-Ligand Interactions

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. nih.govresearchgate.net Given that many pyrrole derivatives exhibit biological activity, docking studies of this compound against various protein targets could be a valuable area of investigation. nih.govvlifesciences.com

The process would involve:

Preparation of the Ligand and Receptor: Creating 3D models of this compound and the target protein.

Docking Simulation: Using a docking algorithm to explore possible binding poses of the ligand within the protein's active site.

Scoring and Analysis: The different poses are scored based on their predicted binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are then analyzed.

For example, studies on other pyrrole-based compounds have explored their potential as inhibitors of enzymes like enoyl-ACP reductase, a target for antitubercular agents. nih.govresearchgate.net A similar approach for this compound could uncover potential biological targets and guide the development of new therapeutic agents. The results of such a study are often presented in a table format.

Hypothetical Docking Results against a Kinase Target:

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Interacts with the backbone NH of a key active site residue. |

| Hydrophobic Interactions | The pyrrole ring is positioned in a hydrophobic pocket. |

| Predicted Inhibition Constant (Ki) | 1.2 µM |

These hypothetical results would suggest that the compound has a good binding affinity for the target and could be a candidate for further experimental validation.

Mechanistic Aspects of Biological Activities Associated with 2 2 Formyl 1h Pyrrol 1 Yl Propanoic Acid and Its Analogues

Investigation of Antimicrobial Mechanisms

The antimicrobial properties of pyrrole (B145914) derivatives are a significant area of research. The mechanisms by which these compounds exert their effects on pathogenic microbes are multifaceted and are being actively investigated.

Mechanistic Studies on Antibacterial Activity against Pathogenic Strains (e.g., Escherichia coli, Staphylococcus aureus)

While specific mechanistic studies on 2-(2-formyl-1H-pyrrol-1-yl)propanoic acid are limited, research on related pyrrole compounds provides insights into potential antibacterial actions. The antibacterial activity of many natural and synthetic compounds is often attributed to their ability to disrupt essential cellular processes in bacteria. For instance, some antimicrobial agents interfere with cell wall synthesis, disrupt membrane integrity, or inhibit nucleic acid and protein synthesis. nih.gov

Propionic acid itself has been shown to suppress the growth of methicillin-resistant Staphylococcus aureus (MRSA) by reducing the intracellular pH. nih.gov This suggests that the propanoic acid moiety of the title compound could contribute to its antibacterial effect. Furthermore, studies on other heterocyclic compounds have identified specific molecular targets. For example, some chalcone (B49325) derivatives containing a dihydropyridine (B1217469) ring, which shares some structural similarities with the pyrrole core, have demonstrated significant antibacterial efficacy against both S. aureus and E. coli. nih.gov The mechanism for some of these compounds is proposed to involve the inhibition of essential enzymes.

Mechanistic Studies on Antifungal Activity against Fungal Pathogens (e.g., Candida albicans, Aspergillus fumigatus)

The antifungal mechanisms of pyrrole-containing compounds are an area of active investigation. For instance, some aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives have shown in vitro activity against Candida albicans and other Candida species. researchgate.net The propionic acid component of the target molecule may also play a role, as propionic acid has been shown to have an inhibitory effect on the growth of pathogenic fungi. nih.gov

The mechanisms of action for new antifungal agents are diverse and can include the inhibition of cell wall synthesis, disruption of the cell membrane, or interference with key metabolic pathways. frontiersin.org For example, some novel antifungal agents target the enzyme 1,3-β-D-glucan synthase, which is crucial for fungal cell wall integrity. frontiersin.org Other emerging antifungal drugs are known to inhibit fungal protein synthesis or the biosynthesis of essential molecules like ergosterol. Research on cinnamaldehyde (B126680) has shown that it can disrupt the tricarboxylic acid (TCA) cycle and protein metabolism in Aspergillus fumigatus. sigmaaldrich.com

Molecular Docking Insights into Interactions with Microbial Proteins

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. This method has been employed to investigate the potential mechanisms of action for various pyrrole derivatives. Studies on related compounds suggest that they may interact with key microbial enzymes.

Analysis of Antiproliferative Mechanisms

In addition to their antimicrobial potential, certain pyrrole derivatives have been investigated for their ability to inhibit the growth of cancer cells. Understanding the cellular and molecular basis of these antiproliferative effects is crucial for the development of new therapeutic agents.

Cellular and Molecular Basis of Cytotoxic and Antiproliferative Effects on Cell Lines

The cytotoxic and antiproliferative effects of various compounds are often evaluated using cancer cell lines. While specific data for this compound is limited, studies on other classes of compounds provide a framework for how such effects can be measured and interpreted. For instance, the antiproliferative activity of phenolic acids has been assessed on human breast cancer cells (T47D), with some compounds showing a dose-dependent inhibition of cell growth. nih.gov The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound's cytotoxic effect.

Cytotoxicity of Selected Phenolic Acids on T47D Cells

| Compound | IC50 (M) |

|---|---|

| Caffeic acid | 2.17 x 10⁻⁹ |

This table presents the IC50 value for caffeic acid on T47D human breast cancer cells as reported in a study on phenolic acids. nih.gov Data for this compound is not available in the referenced literature.

The molecular basis for such antiproliferative activity can involve various mechanisms, including the inhibition of key enzymes involved in cell proliferation or the induction of programmed cell death (apoptosis).

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

Many anticancer agents exert their effects by inducing apoptosis and/or causing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. Research into synthetic bile acids has shown that they can induce apoptosis in several human cancer cell lines. This process is often associated with the up-regulation of pro-apoptotic proteins like Bax and the activation of caspases, which are key executioner enzymes in the apoptotic pathway.

Furthermore, some compounds can halt the cell cycle at specific checkpoints, such as the G1 or G2/M phase. This prevents the cell from progressing through the division cycle. For example, some synthetic bile acid derivatives have been shown to induce G1 phase arrest in colon cancer cells. The induction of cell cycle arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, as well as CDK inhibitors like p21. While direct evidence for this compound is not available, these established mechanisms provide a foundation for future investigations into its potential antiproliferative properties.

Role in Maillard Reactions and Associated Biological Implications

The Maillard reaction, a form of non-enzymatic browning, is a complex cascade of chemical reactions between amino acids and reducing sugars that occurs upon heating. scienceholic.org This reaction is fundamental to the development of color, aroma, and flavor in thermally processed foods. tandfonline.comresearchgate.net Beyond its sensory contributions, the Maillard reaction also generates a diverse array of compounds, including pyrroles, which have significant biological implications. The compound this compound and its analogues are products of this reaction, with roles spanning from taste perception to potential disease biomarkers.

Formation Pathways of this compound in Maillard Reactions

The formation of pyrrole derivatives during the Maillard reaction is a hallmark of its advanced stages. The pathway leading to this compound involves the interaction of a reducing sugar with an amino acid, specifically alanine (B10760859) in this case, through a series of intermediate steps.

A key intermediate in this process is 3-deoxyglucosone (B13542) (3-DG), a dicarbonyl compound formed from the degradation of the Amadori product, which itself is the result of the initial condensation of a sugar and an amino acid. nih.govnih.gov The formation of the pyrrole ring occurs when the ε-amino group of an amino acid, such as the lysine (B10760008) that forms the related compound pyrraline (B118067), reacts with 3-DG. frontiersin.orgtandfonline.com In the case of this compound, the primary amino group of alanine reacts with a dicarbonyl intermediate like 3-DG. This reaction proceeds through cyclization and dehydration to form the stable pyrrole ring structure appended to the propanoic acid backbone. nih.govfrontiersin.org

The specific reaction conditions, such as temperature, pH, and the presence of certain ions, can influence the rate of formation. For instance, studies on the formation of the related compound pyrraline have shown that sodium ions can alter the intramolecular electron density and charge distribution of the reacting peptides, thereby facilitating the reaction. frontiersin.org

Table 1: Key Stages in the Formation of Pyrrole-Amino Acid Adducts via Maillard Reaction

| Stage | Description | Key Reactants/Intermediates |

|---|---|---|

| Initial Stage | Condensation of a reducing sugar (e.g., glucose) and an amino acid (e.g., alanine). | Reducing Sugar, Amino Acid |

| Formation of a Schiff base followed by rearrangement. | Schiff Base, Amadori Product | |

| Intermediate Stage | Degradation of the Amadori product. | 3-deoxyglucosone (3-DG) and other dicarbonyls |

| Final Stage | Reaction of the dicarbonyl intermediate (3-DG) with an amino acid. | 3-DG, Amino Acid |

Contribution to Taste Perception and Sensory Profiles (e.g., Kokumi Taste)

Maillard reaction products (MRPs) are pivotal in creating the desirable sensory profiles of cooked food, contributing to aroma, color, and taste. nih.govconsensus.app While many MRPs, such as pyrazines and furans, are known for their roasty, nutty, and caramel-like aromas and flavors, certain pyrrole derivatives have been identified for their role in a more subtle taste sensation known as "kokumi". scienceholic.orgtandfonline.com

Given the structural similarity, it is plausible that this compound could also contribute to the kokumi sensation or other complex taste profiles in foods where it is formed.

Table 2: Sensory Contributions of Selected Maillard Reaction Product Classes

| Compound Class | General Sensory Contribution | Specific Examples |

|---|---|---|

| Pyrazines | Roasted, toasted, nutty flavors scienceholic.org | Found in coffee, cocoa, and bread researchgate.net |

| Furans | Meaty, burnt, caramel-like flavors scienceholic.org | Contributes to the aroma of bread, biscuits, and honey researchgate.net |

| Thiophenes | Meaty, roasted flavors scienceholic.org | Important in the flavor of meat products nih.gov |

| Pyrroles | Kokumi (mouthfulness) enhancement nih.gov | 3-(allylthio)-2-(2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)propanoic acid in roasted garlic nih.gov |

Implications as a Biomarker or Related Compound in Biological Processes (e.g., Pyrraline in Diabetes)

Beyond food science, Maillard reaction products formed within the human body, known as advanced glycation end-products (AGEs), are implicated in various chronic diseases and aging. frontiersin.org These AGEs form through the non-enzymatic reaction of sugars with proteins and are associated with conditions like diabetes and Alzheimer's disease. frontiersin.org

A well-studied analogue of this compound is pyrraline, an AGE formed from the reaction of 3-DG with the amino acid lysine. nih.gov Pyrraline has been investigated as a potential biomarker for the extent of Maillard reactions occurring in vivo. nih.gov Research has demonstrated that levels of pyrraline-like material are significantly higher in the plasma proteins of individuals with diabetes compared to healthy controls. nih.gov This elevation is linked to the increased concentration of the precursor, 3-deoxyglucosone, in diabetic plasma. nih.gov Furthermore, urinary pyrraline has been proposed as a biochemical marker to monitor the presence and metabolism of non-oxidative Maillard reaction products. nih.gov

The structural resemblance between this compound and pyrraline suggests that the former could also serve as a biomarker. Its presence in biological fluids or tissues could potentially indicate an increased burden of AGEs and the associated pathological processes. The formation of such pyrrole-amino acid adducts is a direct consequence of the glycation process that is accelerated in hyperglycemic conditions characteristic of diabetes. nih.govfrontiersin.org

Table 3: Comparative Levels of Pyrraline-like Material in Human Plasma

| Subject Group | Pyrraline-like Material (pmol per mg protein) |

|---|---|

| Diabetic Individuals | 21.6 ± 9.56 |

| Non-Diabetic Controls | 12.8 ± 5.6 |

Data sourced from a study on pyrraline formation in human plasma proteins. nih.gov

Emerging Research Directions and Applications of 2 2 Formyl 1h Pyrrol 1 Yl Propanoic Acid

Development of Novel Synthetic Methodologies

The synthesis of 2-(2-formyl-1H-pyrrol-1-yl)propanoic acid and its derivatives is pivotal for enabling further research. Current and future synthetic strategies can be explored through multiple avenues, primarily leveraging amino acids as chiral starting materials.

A broader, bio-inspired approach involves the Maillard reaction, which is the chemical reaction between amino acids and reducing sugars. nih.gov The chemical condensation of glucose with alkylamines or amino acids under acidic conditions is known to produce N-substituted-2-formyl-pyrroles. nih.gov This suggests that this compound could potentially be synthesized via a one-pot reaction between a suitable sugar precursor and alanine (B10760859), mimicking its natural formation pathway. Research into optimizing this reaction, perhaps using microwave assistance or novel catalysts, could provide a more direct and scalable route to the compound.

| Synthetic Strategy | Key Reactions | Starting Materials | Significance | Reference |

| Chiral Pool Synthesis | Clauson-Kaas reaction, Vilsmeier reaction, Hydrolysis | L-alanine, 2,5-dimethoxytetrahydrofuran (B146720) | Establishes a route from a readily available chiral precursor, allowing for stereochemical control. | researchgate.net |

| Bio-Inspired Synthesis | Maillard Reaction / Acid-catalyzed Condensation | Alanine, Glucose (or other reducing sugars) | Mimics natural formation pathways; potential for a more direct, one-pot synthesis. | nih.gov |

Exploration of Advanced Functional Materials Based on Pyrrole (B145914) Architectures

The unique combination of functional groups in this compound presents opportunities for its use as a monomer or building block in advanced materials. The parent scaffold, pyrrole-2-carboxaldehyde, has been successfully used in the creation of functional polymers and chromophores. thegoodscentscompany.com

Future research could focus on leveraging the aldehyde and carboxylic acid functionalities for polymerization. The aldehyde can undergo condensation reactions, while the carboxylic acid can be used for polyester (B1180765) or polyamide formation. This could lead to the development of novel, chiral polymers with specific properties. For example, nanostructural analysis of self-standing pyrrole/2-formylpyrrole copolymer films has been reported, indicating the suitability of this class of compounds for creating structured materials. thegoodscentscompany.com

Furthermore, related pyrrole-2-carboxaldehyde derivatives have shown potential as reducing agents for metal ions. nih.govmdpi.com Specifically, γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid was noted for its ability to reduce metal ions, although not completely. nih.govmdpi.com This suggests that this compound could be explored for the green synthesis of metallic nanoparticles, where the pyrrole moiety acts as both a reducing and capping agent, potentially leading to stable, chiral nanoparticles with unique catalytic or optical properties.

| Potential Application Area | Relevant Functional Groups | Example from Related Compounds | Future Direction | Reference |

| Chiral Polymers | Aldehyde, Carboxylic Acid | Synthesis of pyrrole/2-formylpyrrole copolymer films. | Development of polyesters or polyamides for separation science or chiral catalysis. | thegoodscentscompany.com |

| Fluorescent Materials | Pyrrole Ring System | Creation of highly fluorescent pyrrole-BF2 chromophores (BOPHY). | Design of chiral sensors or probes based on the target molecule's scaffold. | thegoodscentscompany.com |

| Nanoparticle Synthesis | Formyl Group (potential reducing agent) | Reducing ability of γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid towards metal ions. | Use as a dual reducing/capping agent for the synthesis of chiral metal nanoparticles. | nih.govmdpi.com |

Integration into Chemical Biology Tools and Probes

The structural similarity of this compound to biologically significant molecules makes it an attractive candidate for the development of chemical biology tools. A key example is pyrraline (B118067), a well-documented molecular marker for diabetes, which is formed in vivo and possesses the core pyrrole-2-carboxaldehyde skeleton. nih.gov

The formation of pyrraline from the reaction of glucose with the amino acid lysine (B10760008) highlights the biocompatibility and biological relevance of the 2-formyl-pyrrole moiety. nih.gov This connection suggests that this compound, being an amino acid derivative itself, could serve as a stable, non-proteinogenic analogue to study the biological pathways of advanced glycation end-products (AGEs).

Future work could involve synthesizing derivatives of this compound to create molecular probes. The carboxylic acid group provides a convenient attachment point for conjugating reporter molecules, such as fluorophores or biotin (B1667282) tags, via standard amide coupling chemistry. Such probes could be used to:

Investigate the interactions of AGEs with their cellular receptors (e.g., RAGE).

Develop assays to screen for inhibitors of AGE formation.

Serve as standards in analytical methods for detecting and quantifying pyrrole-based AGEs in biological samples.

Future Directions in Theoretical Chemistry and Spectroscopic Characterization

While basic compound data is available, a deep understanding of the molecule's physicochemical properties requires a combination of advanced spectroscopic analysis and theoretical modeling. The structures of similar, complex pyrrole alkaloids have been successfully elucidated using a combination of spectroscopic analyses and calculated Electronic Circular Dichroism (ECD) values. mdpi.com

Future research should aim to perform a thorough theoretical study of this compound. Using computational methods like Density Functional Theory (DFT), key properties can be predicted and understood. These include:

Conformational Analysis: Identifying the most stable conformers of both the (S) and (R) enantiomers.

Spectroscopic Prediction: Calculating theoretical NMR (¹H and ¹³C) chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra.

Chiroptical Properties: Predicting the ECD spectra, which is crucial for unequivocally assigning the absolute configuration of the chiral center.

These theoretical predictions can then be validated against high-resolution experimental data. This synergistic approach would not only provide a definitive spectroscopic signature for the compound but also offer insights into its electronic structure and the influence of the chiral propanoic acid side chain on the pyrrole ring's properties.

| Technique | Objective | Expected Outcome | Reference |

| Theoretical: Density Functional Theory (DFT) | Predict molecular geometry, spectroscopic, and chiroptical properties. | Optimized structures, calculated NMR shifts, IR/Raman frequencies, and ECD spectra for (S) and (R) enantiomers. | mdpi.com |

| Experimental: NMR Spectroscopy (1D/2D) | Confirm the chemical structure and connectivity. | Unambiguous assignment of all proton and carbon signals. | researchgate.net |

| Experimental: Mass Spectrometry (TOF-MS) | Determine the exact mass and fragmentation pattern. | Confirmation of molecular formula and structural integrity. | researchgate.net |

| Experimental: Electronic Circular Dichroism (ECD) | Determine the absolute configuration of the chiral center. | Experimental ECD spectrum to be matched with theoretical predictions. | mdpi.com |

Expansion of Mechanistic Biological Activity Research beyond Current Scope

Pyrrole-2-carboxaldehyde derivatives are widespread in nature and exhibit a range of biological activities. nih.govmdpi.com For example, extracts from Capparis spinosa, which contain a related lactone structure, have demonstrated anti-inflammatory and pain-relieving effects. researchgate.net Additionally, other pyrrole alkaloids isolated from Morus alba (mulberry) fruits have shown macrophage-activating activity. thegoodscentscompany.commdpi.com The structural similarity of this compound to these bioactive natural products provides a strong rationale for investigating its own pharmacological potential.

The current scope of research on this specific compound is limited. A significant future direction is the systematic screening of this molecule for various biological activities. Given the activities of related compounds, initial investigations should prioritize:

Anti-inflammatory Activity: Assessing its ability to inhibit key inflammatory mediators.

Antimicrobial and Antifungal Activity: Screening against a panel of pathogenic bacteria and fungi, as many pyrrole derivatives are known antimicrobials. mdpi.comresearchgate.net

Anticancer Activity: Evaluating its cytotoxicity against various cancer cell lines. mdpi.com

Antioxidant Properties: Testing its capacity to scavenge free radicals, a common feature of phenolic and heterocyclic compounds.

A crucial aspect of this research will be to conduct parallel studies on both the (S) and (R) enantiomers. Chirality often dictates biological activity, and any observed effects may be stereospecific. Elucidating these differences is essential for understanding the molecule's mechanism of action and potential for therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.